(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol is a chemical compound known for its photochromic properties. It belongs to the family of naphthopyrans, which are compounds that exhibit reversible changes in color when exposed to light. This compound is of significant interest in various fields, including materials science, organic chemistry, and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol typically involves the reaction of phenols with acetic anhydride and dimethyl sulfoxide under acidic conditions at low temperatures . The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then cyclized to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of phase transfer catalysts to enhance the reaction efficiency. For example, the use of C18H37N(CH3)3Cl as a catalyst has been reported to improve the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or ketones, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol involves the absorption of light, which induces a photochemical reaction leading to the formation of colored isomers. These isomers can revert to their original form in the absence of light, making the process reversible . The molecular targets and pathways involved include the electronic transition from the ground state to an excited state, followed by structural changes in the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Diphenyl-3H-benzo[f]chromene
- 3,3-Bis(4-fluorophenyl)-3H-naphtho[2,1-b]pyran
Uniqueness
(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol is unique due to its specific photochromic properties, which are influenced by the presence of the naphtho[2,1-b]pyran structure. This structure allows for efficient light absorption and rapid color change, making it highly valuable in applications requiring quick and reversible photochromic responses .
Eigenschaften
CAS-Nummer |
227471-72-9 |
---|---|
Molekularformel |
C26H20O2 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
(3,3-diphenylbenzo[f]chromen-5-yl)methanol |
InChI |
InChI=1S/C26H20O2/c27-18-20-17-19-9-7-8-14-23(19)24-15-16-26(28-25(20)24,21-10-3-1-4-11-21)22-12-5-2-6-13-22/h1-17,27H,18H2 |
InChI-Schlüssel |
AEXRAFHIQLDPDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C=CC3=C(O2)C(=CC4=CC=CC=C34)CO)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.